Product packaging for Boc-N-(Allyl)-Glycine(Cat. No.:CAS No. 143979-15-1; 145618-68-4; 170899-08-8)

Boc-N-(Allyl)-Glycine

Cat. No.: B2998343
CAS No.: 143979-15-1; 145618-68-4; 170899-08-8
M. Wt: 215.249
InChI Key: FTLUYABUJZUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-(Allyl)-Glycine as a Versatile Chiral Building Block and Synthetic Intermediate

This compound serves as a key chiral building block in the synthesis of complex organic molecules. Its structure allows for a variety of chemical transformations. The Boc group provides protection for the amine, facilitating selective reactions with other amino acids during peptide synthesis.

The allyl group is a particularly useful feature, as it can be modified through reactions like oxidation or substitution, allowing for the introduction of diverse functional groups. This versatility makes this compound valuable for creating novel polymers with specific mechanical and thermal properties for applications in drug delivery systems and coatings. It is also used in the preparation of arginine analogues, including the natural amino acid enduracididine. chemicalbook.com

The synthesis of this compound itself can be achieved through various routes. One documented method involves a zinc-mediated Negishi cross-coupling reaction. Another approach reacts N-Boc glycine (B1666218) with allyl bromide in the presence of a base.

Overview of Key Research Areas and the Scope of the Present Review

Research involving this compound is prominent in several areas of chemistry. A primary application is in peptide synthesis , where it acts as a stable and easily deprotected building block. chemimpex.com The Boc protecting group allows for controlled, sequential additions of amino acids to form complex peptides.

In pharmaceutical development , this compound is a key intermediate for creating various peptide-based drugs. chemimpex.com Its unique structural features can enhance the bioactivity and specificity of therapeutic peptides. chemimpex.com

Materials science also utilizes this compound for the synthesis of novel polymers. The reactive allyl group enables further functionalization, leading to materials with tailored properties for specific applications.

Recent research has explored innovative uses for this compound, such as in copper-catalyzed asymmetric cyanoalkylation reactions and the formation of complex cyclic structures. This review will focus on the chemical properties, synthesis, and applications of this compound within these core research areas, highlighting its significance as a versatile tool in advanced chemical research.

Chemical Properties of this compound

PropertyValue
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS Number 145618-68-4
Appearance White powder
Melting Point 89-94 °C
Purity ≥ 99 % (HPLC)

Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B2998343 Boc-N-(Allyl)-Glycine CAS No. 143979-15-1; 145618-68-4; 170899-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUYABUJZUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of Boc N Allyl Glycine and Its Derivatives

Established Synthetic Pathways to N-Allyl Glycine (B1666218) and its N-Protected Analogues

The construction of the N-allyl glycine scaffold, often with a tert-butoxycarbonyl (Boc) protecting group, can be achieved through several reliable methods. These pathways focus on the efficient formation of the N-allyl bond and subsequent protection or direct alkylation of a protected glycine precursor.

Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reactions for the Formation of Allylglycine Analogues

A highly effective method for synthesizing N-(Boc)-allylglycine methyl ester involves a Negishi cross-coupling reaction. orgsyn.org This strategy utilizes an organozinc intermediate derived from a protected iodoalanine derivative, which is then coupled with a vinyl halide in the presence of a palladium catalyst.

The process begins with the preparation of an iodinated glycine precursor, tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, from the corresponding serine-derived alcohol. orgsyn.org This iodo-derivative is then converted into an organozinc reagent through oxidative addition with activated zinc dust. orgsyn.orgorgsyn.org The activation of zinc is crucial and is often achieved by treatment with reagents like chlorotrimethylsilane (B32843) (TMS-Cl). orgsyn.orgorgsyn.org

The subsequent cross-coupling of the alaninyl zinc intermediate with vinyl bromide is mediated by a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a phosphine (B1218219) ligand, commonly tri-(o-tolyl)phosphine. orgsyn.org This reaction effectively forms the desired allylglycine carbon skeleton. orgsyn.org The reaction has been optimized to improve yields by conducting it at lower temperatures. orgsyn.org This methodology represents an efficient, atom-economical route to enantiomerically pure allylglycine. researchgate.net

Key Features of the Zn-Mediated, Pd-Catalyzed Synthesis:

StepKey Reagents & ConditionsPurpose
Iodination Triphenylphosphine, Imidazole, IodineConverts a serine-derived alcohol to the corresponding iodide. orgsyn.org
Zinc Activation Zinc dust, Chlorotrimethylsilane (TMS-Cl), DMF, 60 °CPrepares highly reactive zinc for insertion into the C-I bond. orgsyn.orgorgsyn.org
Organozinc Formation Activated Zinc, Iodinated Precursor, DMF, 35 °CForms the key organozinc intermediate for cross-coupling. orgsyn.org
Cross-Coupling Vinyl bromide, Pd2(dba)3, Tri-(o-tolyl)phosphine, -78 °C to RTCouples the organozinc reagent with the vinyl halide to form the allyl group. orgsyn.org

Modified Amination and N-Protection Strategies in Glycine Derivatization

Direct N-alkylation of glycine or its derivatives provides another fundamental route to N-allyl glycine. A common approach involves the N-alkylation of N-Boc glycine with an allyl halide. tandfonline.comtandfonline.com This reaction is typically performed in the presence of a base to deprotonate the nitrogen atom, facilitating its nucleophilic attack on the allyl electrophile. tandfonline.com

Alternatively, a two-step method can be employed, which involves the reductive alkylation of glycine followed by tert-butoxycarbonylation. tandfonline.comtandfonline.com In this sequence, glycine is first reacted with an aldehyde (like benzaldehyde) and a reducing agent (like sodium borohydride) to form the N-alkylated amino acid, which is then protected with a Boc group using di-tert-butyl dicarbonate. tandfonline.com These methods are valuable for preparing a series of N-alkylated glycines, which are important building blocks for N-alkyl glycine oligomers known as peptoids. tandfonline.comtandfonline.com

Recent advancements in glycine derivatization also include photoinduced C(sp3)-H functionalization, which allows for the direct modification of the glycine backbone under mild conditions, offering alternative pathways to complex and unnatural amino acids. nih.gov

Synthetic Routes Involving Glycine Cation Equivalents and Organic Halides

Synthetic strategies utilizing glycine cation equivalents offer another avenue for forming the core structure of allylglycine. These methods often involve the reaction of a glycine derivative, engineered to act as an electrophile at the α-carbon, with a suitable nucleophile. However, more common methods involve glycine acting as a nucleophile.

A straightforward synthesis of allylglycine involves the direct reaction of allylamine (B125299) with chloroacetic acid. google.com To achieve good yields and prevent side reactions such as the formation of allylimino diacetic acid, a large excess of allylamine (at least eight molar equivalents) is required. google.com The reaction is typically conducted in an aqueous solution at low temperatures (0 to 20 °C). google.com This one-step process uses inexpensive reagents and avoids a separate hydrolysis step, making it an economical choice for large-scale production. google.com The resulting allylglycine can then be isolated as its hydrochloride salt and subsequently N-protected with a Boc group if desired. google.com

Stereoselective Synthesis of Boc-N-(Allyl)-Glycine Analogues

Controlling the stereochemistry during the synthesis of allylglycine analogues is critical for their application in biologically active molecules. Both enantioselective and diastereoselective methods have been developed to achieve high levels of stereocontrol.

Enantioselective Approaches for Chiral Allylglycine Analogues

Enantioselective synthesis of allylglycine derivatives can be achieved through various catalytic asymmetric methods. One approach involves the allylation of α-chloro glycine esters catalyzed by a chiral squaramide hydrogen-bond donor. nih.gov This anion-abstraction catalysis allows for the addition of allylsilane or allylstannane nucleophiles to N-carbamoyl-protected α-chloro glycinates, yielding α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov

Another powerful strategy is the rhodium-catalyzed enantioselective 1,2-addition of arylboronic acids to imines derived from glycine esters. researchgate.net The use of a chiral N-linked C2-symmetric bidentate phosphoramidite (B1245037) ligand (N-Me-BIPAM) can achieve high enantioselectivities, up to 99% ee. researchgate.net Similarly, zinc-catalyzed asymmetric allylation of hydrazono esters with allylboronates provides a regio- and stereoselective route to optically active allylglycine derivatives. nih.gov

Palladium catalysis has also been extensively used. A synergistic Pd/Cu catalytic system enables the enantioselective decarboxylative allylation of vinylethylene carbonates with glycine iminoesters, providing access to diverse trisubstituted allylic amino acid derivatives with excellent stereoselectivities. researchgate.net Furthermore, palladium-catalyzed asymmetric allylic alkylation of racemic allylic electrophiles with diorganozinc reagents has been developed, offering broad functional group compatibility under mild conditions. nih.gov

Examples of Enantioselective Methods:

Catalytic SystemNucleophile/ElectrophileLigand/CatalystStereoselectivity
Anion-AbstractionAllyltrimethylsilane / α-chloro glycinateChiral SquaramideUp to 97% ee, >10:1 dr nih.gov
Rhodium CatalysisArylboronic Acid / N-p-methoxyphenyl iminoesterRh(acac)(C2H4)2 / (R,R)-N-Me-BIPAMUp to 99% ee researchgate.net
Palladium/Copper CatalysisGlycine iminoester / Vinylethylene carbonateSynergistic Pd/Cu systemHigh yields and excellent stereoselectivities researchgate.net
Palladium CatalysisDialkylzinc / Racemic allylic acetatePd / Trost LigandHigh enantioselectivity nih.gov

Diastereoselective Control in Synthetic Methodologies

Diastereoselective control is crucial when creating allylglycine analogues with multiple stereocenters. Diastereoselective syntheses have been achieved using chiral auxiliaries, such as ephedrine-derived imidazolidinone glycinimides and camphor-derived glycine derivatives, which can later be removed. orgsyn.org

The asymmetric allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates is a highly effective method for producing multisubstituted allylic amino acid derivatives. rsc.org This approach yields products with high enantioselectivities and diastereoselectivities under mild reaction conditions. rsc.org

Palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-Hydroxyacyl)-glycine esters also demonstrates high diastereoselectivity. core.ac.uk By carefully choosing the reaction conditions, either diastereomer of the product can be selectively accessed. core.ac.uk The stereochemical outcome of these reactions is often influenced by the specific ligand, metal catalyst, and substrate used, allowing for tunable control over the final product's configuration.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have introduced sophisticated and efficient methods for preparing N-allylated glycine frameworks. These strategies often provide superior control over stereochemistry and yield, utilizing novel catalytic systems and reaction cascades.

Sigmatropic rearrangements, a class of pericyclic reactions, offer powerful tools for carbon-carbon and carbon-nitrogen bond formation. libretexts.org The aza-variants of these rearrangements, such as the Aza-Cope and Aza-Wittig rearrangements, have been effectively applied to the synthesis of non-proteinogenic amino acids, including N-allyl glycine derivatives.

The Aza-Cope rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement involving a nitrogen atom within the 1,5-diene framework. wikipedia.org The cationic 2-aza-Cope rearrangement, in particular, proceeds at significantly lower temperatures than its all-carbon counterpart due to the presence of a charged nitrogen atom, which lowers the activation barrier. wikipedia.org This reaction is often coupled with a subsequent Mannich cyclization in a tandem sequence, enabling the rapid construction of complex nitrogen-containing cyclic molecules. nih.govgdcollegebegusarai.com While widely used for alkaloid synthesis, its principles can be adapted for constructing substituted amino acid frameworks by carefully designing the rearrangement precursor. beilstein-journals.orgrsc.org For instance, Lewis acid-promoted 3-aza-Cope rearrangements of N-alkyl-N-allylanilines have been shown to proceed efficiently, forming a new carbon-carbon bond at the aromatic ring. researchgate.net

The Aza-Wittig rearrangement , specifically the aza- rsc.orgrsc.org-Wittig rearrangement, provides a direct method for synthesizing N-allyl glycine derivatives. This reaction transforms α-metalated tertiary amines into rearranged metal amides, which upon quenching yield homoallylic secondary amines. rsc.orgrsc.org Research has demonstrated that N-allyl-N-aryl glycine methyl esters undergo an aza- rsc.orgrsc.org-Wittig rearrangement when treated with dibutylboron triflate (nBu₂BOTf) and a hindered base like Hünig's base (iPr₂NEt). nih.govacs.org This process generates N-aryl allylglycine methyl ester derivatives with moderate to good diastereoselectivity. The reaction proceeds through the formation of a boron enolate from the starting glycine ester, which then undergoes a concerted rsc.orgrsc.org-sigmatropic shift. A notable extension of this methodology involves a cascade reaction where, at elevated temperatures, the initial aza- rsc.orgrsc.org-Wittig rearrangement product undergoes a subsequent hydroboration-oxidation, leading to substituted amino alcohols. nih.gov

PrecursorReagentsProductYield (%)Diastereomeric Ratio (dr)Ref
N-allyl-N-phenylglycine methyl esternBu₂BOTf, iPr₂NEtN-phenyl-C-allylglycine methyl ester7670:30 nih.gov
N-allyl-N-(p-methoxyphenyl)glycine methyl esternBu₂BOTf, iPr₂NEtN-(p-methoxyphenyl)-C-allylglycine methyl ester7569:31 nih.gov
N-allyl-N-(p-chlorophenyl)glycine methyl esternBu₂BOTf, iPr₂NEtN-(p-chlorophenyl)-C-allylglycine methyl ester6865:35 nih.gov

Table 1: Synthesis of N-Aryl Allylglycine Derivatives via Aza- rsc.orgrsc.org-Wittig Rearrangement.

Organometallic reagents are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. Their application in synthesizing amino acid derivatives, including this compound, has been explored through various cross-coupling and addition reactions.

Organomagnesium reagents (Grignard reagents) are highly reactive nucleophiles used extensively in organic synthesis. While direct N-allylation of glycine derivatives using allylmagnesium bromide can be challenging, these reagents are effective in reactions with glycine equivalents. One successful strategy involves the use of diethyl N-Boc-iminomalonate as a stable and reactive electrophilic glycine equivalent. This compound reacts with various organomagnesium reagents, including those derived from aryl and heteroaryl halides, to afford substituted N-Boc-aminomalonates, which can then be hydrolyzed to the corresponding arylglycines. organic-chemistry.org Although direct allylation via this specific iminomalonate is not detailed, the methodology demonstrates the utility of Grignard reagents in constructing the core amino acid structure. organic-chemistry.org It is important to note that attempts to perform a Kumada coupling using vinylmagnesium bromide with a zinc-alaninyl intermediate (for the synthesis of N-(Boc)-allylglycine methyl ester) were reported to be unsuccessful, leading instead to β-elimination. orgsyn.orgorgsyn.org This highlights the careful consideration of substrate and reaction type required when employing Grignard reagents in complex syntheses.

Organoindium chemistry has gained prominence due to the unique reactivity and moisture tolerance of organoindium reagents. nih.gov Indium-mediated allylations are particularly effective for the C-allylation of carbonyls and imines, often proceeding with high diastereoselectivity. nih.gov For example, the indium-mediated allylation of chiral hydrazones can produce homoallylic amines with excellent enantiocontrol. nih.gov While direct N-allylation of amino acids using organoindium reagents is not a commonly reported method, the compound N-Boc-glycine has been found to be an effective additive in indium-mediated reactions. In the allylation of isatins with allyl bromide, the addition of N-Boc-glycine was shown to increase the rate of formation of the allylindium reagent and enhance its nucleophilicity, leading to excellent yields of the desired homoallylic alcohols. nih.gov This suggests a potential, albeit indirect, role for glycine derivatives in facilitating organoindium-based transformations.

A closely related and highly successful organometallic method is the zinc-mediated, palladium-catalyzed Negishi cross-coupling. A detailed procedure for the synthesis of N-(Boc)-allylglycine methyl ester utilizes this approach, starting from commercially available N-Boc-serine methyl ester. orgsyn.orgorgsyn.org The key steps involve converting the serine hydroxyl group to an iodide, followed by zinc insertion to form an organozinc intermediate. This intermediate is then coupled with vinyl bromide in the presence of a palladium catalyst to furnish the final product in good yield. orgsyn.orgresearchgate.net

Reagent TypeSubstrateKey ReagentsProduct TypeFinding/ObservationRef
OrganomagnesiumDiethyl N-Boc-iminomalonateArMgBrN-Boc-arylaminomalonatesEffective for C-C bond formation with glycine equivalents. organic-chemistry.org
OrganomagnesiumZinc-alaninyl intermediateVinylmagnesium bromideN/AUnsuccessful; resulted in β-elimination. orgsyn.orgorgsyn.org
OrganoindiumIsatin, Allyl bromideIndium, N-Boc-glycine (additive)Homoallylic alcoholsN-Boc-glycine acts as a beneficial additive, increasing reaction rate. nih.gov
Organozinc/PdN-Boc-β-iodoalanine methyl esterActivated Zn, Vinyl Bromide, Pd₂(dba)₃N-(Boc)-allylglycine methyl esterEfficient synthesis of the target derivative via Negishi coupling. orgsyn.orgorgsyn.org

Table 2: Summary of Organometallic Approaches in the Synthesis of Glycine Derivatives.

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing N-functionalized amino acids. manchester.ac.ukmanchester.ac.uk Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, obviating the need for complex protecting group strategies. nih.gov

The enzymatic N-allylation of amines can be achieved using a biocatalytic system involving a carboxylic acid reductase (CAR) and a reductive aminase (RedAm). acs.orgacs.org In a one-pot, two-step process, a renewable cinnamic acid is first reduced by the CAR to its corresponding α,β-unsaturated aldehyde. This intermediate is then subjected to reductive amination with a primary or secondary amine, catalyzed by a bacterial reductive aminase, to yield the N-allylated product. This system has been shown to be effective for a broad range of amines, generating secondary and tertiary allylic amines with conversions up to 94%. acs.org The selectivity of the reductive aminase is crucial, as it hydrogenates the C=N bond of the imine intermediate while preserving the adjacent C=C double bond of the allyl group. acs.orgacs.org

This biocatalytic cascade represents an environmentally benign approach, avoiding harsh reagents and utilizing renewable starting materials. While the direct synthesis of this compound using this specific system has not been explicitly reported, the demonstrated substrate scope suggests its potential applicability to glycine esters or other suitable precursors. Other biocatalytic strategies for producing N-alkylated amino acids often involve the reductive amination of α-keto acids catalyzed by various oxidoreductases, such as N-methylamino acid dehydrogenases and opine dehydrogenases. nih.govacs.org

Enzyme SystemAllyl SourceAmine SubstrateProductConversion (%)Ref
CAR / RedAm (pIR23)Cinnamic acidBenzylamineN-cinnamylbenzylamine94 acs.org
CAR / RedAm (pIR23)Cinnamic acidPyrrolidineN-cinnamylpyrrolidine85 acs.org
CAR / RedAm (pIR23)Cinnamic acidDibenzylamineN-cinnamyl-dibenzylamine83 acs.org
CAR / RedAm (pIR23)Ferulic acidBenzylamineN-(4-hydroxy-3-methoxycinnamyl)benzylamine93 acs.org

Table 3: Enzymatic N-Allylation using a Carboxylic Acid Reductase / Reductive Aminase Cascade.

Reactivity and Chemical Transformations of Boc N Allyl Glycine

Reactions Involving the N-Allyl Moiety

The allyl group is a key functional handle, susceptible to a variety of transformations, particularly those catalyzed by transition metals, as well as pericyclic reactions and additions across the double bond.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Functionalizations, Umpolung Allylation, Cross-Coupling)

The N-allyl group of Boc-N-(allyl)-glycine and its derivatives is readily functionalized using transition metal catalysis, most notably with palladium. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds.

A notable example is the Negishi cross-coupling reaction. The methyl ester of this compound can be synthesized via a zinc-mediated, palladium-catalyzed cross-coupling. orgsyn.orgorgsyn.org This reaction involves the coupling of an alaninyl zinc intermediate with vinyl bromide, effectively mediated by a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in conjunction with a phosphine (B1218219) ligand such as tri-(o-tolyl)phosphine. orgsyn.orgorgsyn.org This method provides an efficient route to enantiomerically pure allylglycine analogues. orgsyn.org

Palladium catalysis is also employed in carboamination reactions. For instance, γ-(N-arylamino)alkenes can undergo palladium-catalyzed carboamination with vinyl bromides to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov While not directly starting from this compound, this illustrates the utility of palladium in functionalizing allyl amine systems. Furthermore, asymmetric allylation of glycine (B1666218) imino esters and amides represents another facet of palladium-catalyzed transformations. researchgate.net The development of enantioselective C-H arylation of N-aryl glycine esters with aryl boric acids using chiral Pd(II) catalysts has also been reported, showcasing the advances in direct functionalization. rsc.org

The concept of umpolung, or polarity reversal, can be applied to allylation reactions. While direct evidence for umpolung allylation on this compound itself is limited in the provided context, palladium-catalyzed deoxygenative allylation of carbohydrates with allyl acetates has been demonstrated, enabled by umpolung carbonyls. nih.gov This strategy highlights the potential for novel bond formations by reversing the typical reactivity of the functional groups involved. nih.gov

Reaction TypeCatalyst/ReagentsKey TransformationReference
Negishi Cross-CouplingPd₂(dba)₃, tri-(o-tolyl)phosphine, ZincCoupling of an alaninyl zinc intermediate with vinyl bromide to form N-(Boc)-allylglycine methyl ester. orgsyn.orgorgsyn.org
Asymmetric Allylation[Pd(C₃H₅)Cl]₂/(R)-BINAPEnantioselective allylic alkylation of N-substituted glycine ethyl esters. researchgate.net
C-H Oxidative Cross-CouplingChiral Pd(II)-catalystEnantioselective C–H arylation of N-aryl glycine esters with aryl boric acids. rsc.org
Table 1. Examples of Transition Metal-Catalyzed Reactions on Glycine Derivatives.

Sigmatropic Rearrangements and Cyclization Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org The allyl group in this compound is well-suited for such transformations, particularly orgsyn.orgnih.gov- and nih.govnih.gov-sigmatropic rearrangements.

The orgsyn.orgnih.gov-sigmatropic rearrangement has been observed in related N-allyl amino acid systems. For example, a Lewis acid is required to facilitate the orgsyn.orgnih.gov-sigmatropic rearrangement of N-alkyl N-allyl α-amino esters to yield N-alkyl C-allyl glycine esters. researchgate.net In a related transformation, the addition of iodomethane (B122720) can promote the formation of a quaternary ammonium (B1175870) salt, which then undergoes in situ ylide formation and a orgsyn.orgnih.gov-sigmatropic rearrangement to provide N,N-dialkyl C-allyl glycine esters. researchgate.net

The Claisen rearrangement, a nih.govnih.gov-sigmatropic reaction, is another important transformation for allyl-containing compounds. libretexts.orglibretexts.org This reaction typically involves the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.orglibretexts.org While a direct example involving this compound is not detailed, the principle is applicable to derivatives where the allyl group can be part of a 1,5-diene system, leading to a reorganized carbon skeleton.

Intramolecular cyclization reactions also leverage the reactivity of the N-allyl group. A two-step protocol for the synthesis of C-1 arylated benzazepines involves the intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in situ generated arynes. researchgate.net

Hydroboration and Subsequent Functionalization Reactions

Hydroboration is a powerful method for the functionalization of alkenes. The allyl double bond in this compound can undergo hydroboration to introduce a boron-carbon bond, which can then be further manipulated. This reaction typically proceeds with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon of the former double bond.

Following hydroboration, the resulting organoborane can be oxidized to yield an alcohol, providing a 3-hydroxypropyl side chain. Alternatively, the organoborane can participate in cross-coupling reactions. A key step in the synthesis of non-natural alpha-amino acids with aromatic or heteroaromatic side chains involves the hydroboration of unsaturated building blocks, followed by a palladium-catalyzed Suzuki cross-coupling with aryl halides. researchgate.net This sequence allows for the introduction of a wide variety of aryl groups onto the side chain, demonstrating a powerful two-step functionalization strategy starting from the allyl group.

Polymerization and Cross-linking Reactions via the Allyl Group

The allyl group serves as a polymerizable moiety. Polypeptoids, which are structural mimics of polypeptides, can be synthesized from N-substituted glycine monomers. Specifically, N-allyl glycine can be used to create a versatile polypeptoid platform. nsf.gov The ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from N-substituted glycines is a common method for producing these polymers. Polypeptoids bearing allyl groups on their side chains can be further modified post-polymerization through reactions of the allyl group, allowing for the creation of complex and functional materials.

The allyl group can also participate in cross-linking reactions. In the context of the glycine receptor, cross-linking of transmembrane segments has been studied to understand channel gating. nih.gov While this involves cysteine mutations rather than allyl groups, it highlights the principle of using reactive groups to form covalent links between polymer chains or protein segments. nih.gov The pendant allyl groups on a polypeptoid backbone could similarly be used in cross-linking reactions, for example, through thiol-ene chemistry or metathesis, to form hydrogels or other cross-linked materials.

Transformations at the Carboxylic Acid and Carbamate Functionalities

Beyond the reactivity of the allyl group, the carboxylic acid and the Boc-carbamate moieties are central to the utility of this compound, particularly in the context of peptide synthesis.

Peptide Coupling Reactions for Elongation and Derivatization

This compound is designed for use in peptide synthesis. sigmaaldrich.com The carboxylic acid group is the site for amide bond formation, allowing the incorporation of the N-allyl-glycine residue into a growing peptide chain. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the nitrogen atom, preventing self-polymerization and other unwanted side reactions during the coupling step.

The standard procedure involves activating the carboxylic acid, often using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with the free amino group of another amino acid or peptide. orgsyn.org After the coupling reaction, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the N-terminal amine for the next coupling cycle. This process allows for the stepwise elongation of a peptide chain. The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis. nih.gov The N-allyl group remains intact during these steps, making it available for subsequent modification on the fully assembled peptide.

Compound NameSynonym(s)Molecular Formula
This compound2-(Allyl(tert-butoxycarbonyl)amino)acetic acidC₁₀H₁₇NO₄
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃C₅₁H₄₂O₃Pd₂
Tri-(o-tolyl)phosphineTris(2-methylphenyl)phosphineC₂₁H₂₁P
Vinyl bromideBromoetheneC₂H₃Br
IodomethaneMethyl iodideCH₃I
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateC₁₀H₁₅F₆N₆OP
Trifluoroacetic acidTFAC₂HF₃O₂
Table 2. Chemical Compounds Mentioned in the Article.

Deprotection Strategies for the Boc Group and Further Functional Group Interconversions.

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. The selective deprotection of the Boc group in this compound is critical for subsequent synthetic steps, such as peptide bond formation. The choice of deprotection strategy is often dictated by the presence of other acid-sensitive functional groups within the molecule.

Standard deprotection is achieved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in dioxane are commonly employed. These methods are typically efficient and proceed rapidly at room temperature. However, the harsh acidity can be incompatible with sensitive substrates, potentially leading to the degradation of other functional groups like esters.

To address substrates with acid sensitivity, several milder or alternative deprotection protocols have been developed. These methods offer greater functional group tolerance and expand the synthetic utility of the Boc protecting group. Thermal deprotection, by heating the compound in a suitable solvent like dioxane, offers a non-acidic alternative. Another approach involves using trimethylsilyl (B98337) iodide (TMS-I) in DCM with a solid bicarbonate base to achieve pH-neutral conditions. Furthermore, environmentally conscious methods, such as using hot water as a catalyst-free medium, have been shown to effectively remove the Boc group from various amines.

MethodReagents/ConditionsKey Advantages/NotesReference
Standard AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Fast and efficient; widely used in peptide synthesis.
Standard Acidolysis4 M Hydrogen Chloride (HCl) in DioxaneProvides superior selectivity for Nα-Boc groups in the presence of tert-butyl esters.
Neutral DeprotectionTrimethylsilyl iodide (TMS-I), NaHCO₃ (solid), DCMpH-neutral conditions, suitable for molecules with extreme acid sensitivity.
Thermal DeprotectionHeating/reflux in a solvent such as dioxane/waterAvoids the use of acidic reagents entirely.
Green Chemistry MethodWater, 90-100 °CCatalyst-free, environmentally friendly alternative.

Beyond deprotection of the nitrogen, the allyl group itself serves as a versatile handle for a variety of functional group interconversions. While stable to many deprotection conditions, it can be specifically targeted for further reactions. One notable transformation involves a one-pot isomerization-oxidation sequence to achieve N-deallylation. The allyl group is first isomerized to an enamide using a ruthenium catalyst, followed by ozonolysis to cleave the double bond and liberate the parent amide. This process is particularly useful when the allyl group, rather than the Boc group, is used for temporary nitrogen protection.

Derivatization for Scaffold Construction and Advanced Intermediate Synthesis.

The unique structure of this compound, combining a protected amino acid backbone with a reactive olefinic side chain, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. The allyl group is particularly amenable to carbon-carbon bond-forming reactions, enabling its use in constructing diverse molecular scaffolds.

A primary application of this compound is in the synthesis of macrocyclic peptides through ring-closing metathesis (RCM). By incorporating this compound into a peptide sequence alongside another olefin-containing amino acid, a subsequent RCM reaction catalyzed by ruthenium complexes can forge a covalent carbon-carbon bond between the side chains, creating a cyclic peptide. This strategy is widely used to constrain peptide conformations, which can enhance biological activity and selectivity. This methodology has been successfully applied to generate carbon-carbon bond analogs of natural disulfide-bridged peptides.

The versatility of this compound extends to its use as a precursor for a range of advanced intermediates and heterocyclic systems. It has been identified as a key component in the synthesis of:

Macrocyclic dipeptide β-turn mimics: These structures are designed to replicate specific secondary structures found in proteins.

Azabicyclo[X.Y.0]alkanone amino acids: These constrained bicyclic systems are of significant interest in medicinal chemistry.

L-Tetrahydrodipicolinic acid: A key intermediate in diaminopimelate metabolism.

Potent macrocyclic HCV NS3 protease inhibitors: The allyl group provides a crucial handle for constructing the macrocyclic framework of these antiviral agents.

Antibacterial cyclic peptides: The incorporation of allylglycine allows for cyclization via RCM to produce novel antibacterial compounds.

Bicyclic substrates for Pauson-Khand cyclizations: This demonstrates its utility in preparing substrates for complex organometallic transformations.

Macrocyclic and fused bicyclic dipeptides derived from allylglycine-containing precursors can serve as motifs to mimic different types of β-turn geometry. For instance, macrocyclic lactams can undergo electrophilic transannular cyclizations to form azabicyclo[4.3.0]- and -[5.3.0]alkanone amino esters.

Scaffold/Intermediate ClassKey Synthetic StrategyApplication/SignificanceReference
Macrocyclic PeptidesRing-Closing Metathesis (RCM)Conformationally constrained peptides with enhanced biological activity.
Azabicyclo[X.Y.0]alkanone Amino AcidsElectrophilic Transannular CyclizationConstrained bicyclic scaffolds for medicinal chemistry.
HCV NS3 Protease InhibitorsMacrocyclization (e.g., RCM)Synthesis of potent antiviral drug candidates.
Antibacterial Cyclic PeptidesRing-Closing Metathesis (RCM)Creation of novel antimicrobial agents.
L-Tetrahydrodipicolinic AcidBase-mediated CyclizationKey intermediate in bacterial metabolic pathways.

Advanced Applications of Boc N Allyl Glycine As a Building Block in Complex Molecular Architectures

Role in Peptide and Peptoid Synthesis

The strategic incorporation of Boc-N-(Allyl)-Glycine into peptide and peptoid structures allows for the introduction of unique functionalities and conformational constraints, paving the way for the development of novel therapeutic agents and research tools.

Incorporation into Peptide Sequences and Peptide-Based Therapeutics Research

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Boc group ensures the temporary protection of the amino terminus, allowing for sequential coupling of amino acids to a growing peptide chain. The allyl group, on the other hand, introduces a versatile functional handle that can be chemoselectively modified post-synthesis. This dual functionality makes it a preferred choice for chemists aiming to create peptides with enhanced stability and bioactivity. chemimpex.com

The incorporation of the N-allyl group can influence the peptide's secondary structure and its resistance to enzymatic degradation, which are critical parameters in the design of peptide-based therapeutics. Researchers utilize this building block in the development of bioactive peptides, including those with potential applications in oncology and other therapeutic areas. chemimpex.com The ability to introduce specific functionalities through the allyl group is invaluable for creating compounds with targeted biological activities. chemimpex.com

PropertyDescriptionReference
Protecting Group tert-butyloxycarbonyl (Boc) chemimpex.com
Functional Group Allyl chemimpex.com
Application Solid-Phase Peptide Synthesis (SPPS)
Therapeutic Area Oncology, Drug Development chemimpex.com

Construction of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties. This compound is instrumental in the synthesis of various peptidomimetics, including peptoids (N-substituted glycine (B1666218) oligomers) and peptide nucleic acids (PNAs). The N-allyl substituent fundamentally alters the peptide backbone, moving the side chain from the alpha-carbon to the nitrogen atom, a defining characteristic of peptoids. nih.govresearchgate.net

The allyl group serves as a convenient point for further chemical modifications, allowing for the introduction of diverse side chains and the construction of conformationally constrained analogues. nih.gov This constraint is crucial for locking the molecule into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. Techniques such as ring-closing metathesis can be employed on peptides containing two allyl glycine residues to create cyclic, constrained structures.

Peptidomimetic TypeRole of this compoundKey Feature
Peptoids Monomeric building blockN-substituted backbone
Constrained Peptides Introduction of reactive handles for cyclizationAllyl group for ring-closing metathesis
Peptide Nucleic Acids (PNAs) Building block for backbone constructionModified, charge-neutral backbone

Utilization in Polypeptoid Platform Development

The utility of N-allyl glycine extends to the development of novel biomaterials, specifically in the creation of polypeptoid platforms. Research has demonstrated the synthesis of N-Allyl glycine N-carboxyanhydride (NCA), which can be polymerized via ring-opening polymerization to produce well-defined polypeptoids. rsc.org These synthetic polymers, with molecular weights ranging from 1.5 to 10.5 kg mol⁻¹, exhibit stimuli-responsive behavior in aqueous environments. rsc.org

The poly(N-allyl glycine) backbone presents a scaffold of pendant allyl groups that are readily accessible for post-polymerization modification. rsc.org This allows for the facile introduction of various functionalities via thiol-ene "click" chemistry, a highly efficient and benign reaction. rsc.org This versatile platform enables the creation of functionalized polypeptoids for a wide range of applications, from drug delivery systems to advanced materials.

Polymerization MethodResulting PolymerKey FeaturePost-Polymerization Modification
Ring-Opening Polymerization of N-Allyl glycine NCAPoly(N-allyl glycine)Stimuli-responsive behaviorThiol-ene "click" chemistry

Contributions to the Synthesis of Macrocyclic and Heterocyclic Compounds

The unique reactivity of the allyl group in this compound makes it a valuable precursor in the synthesis of complex cyclic structures, which are prevalent in many biologically active molecules.

Precursor for Macrocyclic Dipeptide β-Turn Mimics

β-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition. The synthesis of small molecules that mimic these turns is a significant goal in medicinal chemistry. A systematic study has demonstrated the effective synthesis of macrocyclic dipeptide β-turn mimics using building blocks such as allyl- and homoallyl-glycine. nih.gov

The synthetic strategy involves the peptide coupling of these building blocks followed by ring-closing metathesis (RCM) to form macrocyclic lactams with 8-, 9-, and 10-membered rings. nih.gov The use of Grubbs' catalyst facilitates the formation of the cyclic structure by creating a carbon-carbon double bond between the allyl groups. This approach provides a general protocol for producing enantiomerically pure macrocyclic dipeptides that can serve as scaffolds in drug discovery. nih.gov

Macrocycle SizeKey Synthetic StepCatalystResulting Structure
8-, 9-, and 10-membered ringsRing-Closing Metathesis (RCM)Grubbs' CatalystMacrocyclic Dipeptide Lactams

Synthesis of Azabicyclic and Bicyclic Amino Acid Derivatives

Constrained amino acids, such as those with bicyclic or azabicyclic scaffolds, are valuable components in the design of peptidomimetics with well-defined conformations. While not a direct precursor in all cases, the principles of using glycine derivatives for constructing such structures are well-established. For instance, the synthesis of a rigid delta-amino acid constrained by a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been reported as a Gly-Asn dipeptide mimetic. nih.gov This highlights the utility of glycine-based building blocks in creating complex bicyclic systems. The functional handles present in derivatives like this compound offer potential starting points for intramolecular cyclization reactions to form novel azabicyclic and bicyclic amino acid derivatives, further expanding the toolbox for medicinal chemists.

Applications in Chemical Conjugation and Bioconjugation Methodologies

This compound serves as a valuable building block in the field of chemical and bioconjugation due to the presence of its reactive allyl group. This functional handle allows for a variety of chemoselective ligation strategies, enabling the covalent attachment of this modified amino acid to other molecules of interest, including peptides, proteins, and other biomolecules. researchgate.netorgsyn.org The versatility of the allyl group facilitates its participation in "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility.

One of the prominent applications of the allyl group in this compound is in thiol-ene chemistry. This radical-mediated reaction involves the addition of a thiol to the alkene of the allyl group, forming a stable thioether linkage. This approach is particularly advantageous for peptide modification as it proceeds under mild, often aqueous conditions and exhibits high functional group tolerance. For instance, Boc-protected allylglycine can be reacted with a variety of thiols under UV irradiation to achieve high yields of the corresponding thioether adducts. This method has been successfully employed to couple thiols bearing diverse functionalities, such as alkanes, alcohols, carboxylic acids, and amines.

Furthermore, the primary amine of the glycine backbone, once deprotected from the Boc group, offers an additional site for conjugation. Standard bioconjugation techniques targeting primary amines, such as the use of N-Hydroxysuccinimide (NHS)-activated esters to form stable amide bonds, can be employed. researchgate.net The presence of both the allyl group and the protected amine provides orthogonal handles for sequential or differential conjugation, allowing for the construction of more complex and multifunctional molecular architectures.

The application of such conjugation strategies is crucial in the development of therapeutic and diagnostic agents. For example, the attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation) to peptides or proteins can improve their pharmacokinetic profiles. The allyl group of this compound can be utilized for this purpose through thiol-ene coupling with a thiol-functionalized PEG. Similarly, the conjugation of cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy represents another area where the conjugation capabilities of this molecule can be exploited. orgsyn.org

Conjugation StrategyFunctional Group on this compoundReacting PartnerResulting LinkageKey Advantages
Thiol-Ene ChemistryAllyl GroupThiol-containing molecule (e.g., cysteine, thiol-modified PEG)ThioetherHigh efficiency, mild aqueous conditions, high functional group tolerance.
Amide Bond FormationAmine (after Boc deprotection)NHS-ester activated moleculeAmideStable and biocompatible linkage. researchgate.net
Palladium-Catalyzed Cross-CouplingAllyl GroupAryl or vinyl halidesCarbon-carbon bondEnables late-stage diversification of molecules.
Table 1: Overview of Chemical Conjugation Strategies Utilizing this compound.

Development of Functional Polymeric Materials

Polyphosphazenes, polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, are a versatile class of materials with significant potential in tissue engineering due to their biocompatibility and tunable degradation profiles. rsc.org The properties of polyphosphazenes can be readily modified by attaching different organic side groups to the phosphorus atoms. rsc.org this compound is a valuable precursor for the functionalization of polyphosphazenes, particularly for creating biodegradable scaffolds that can support tissue regeneration. researchgate.net

The incorporation of amino acid derivatives, such as glycine esters, into the polyphosphazene backbone is a well-established strategy to impart biodegradability. The ester linkages are susceptible to hydrolysis, leading to the breakdown of the polymer into non-toxic, metabolizable products like the amino acid itself, an alcohol, phosphate, and ammonia. rsc.org The allyl group of this compound introduces a reactive site for further modification of the polyphosphazene material.

For instance, photo-polymerizable polyphosphazene scaffolds can be fabricated using building blocks bearing glycine allylester moieties. researchgate.net These polymers can be combined with multifunctional thiols and divinyl esters and subsequently cured using thiol-ene photo-polymerization to create porous matrices. researchgate.net The resulting scaffolds have been shown to be non-cytotoxic and support the adhesion and proliferation of cells, such as adipose-derived stem cells, making them promising for tissue regeneration applications. researchgate.net The degradation rate of these materials can be controlled by adjusting the polyphosphazene content. researchgate.net

Moreover, the allyl groups on the polyphosphazene side chains can be used for surface modification of the scaffold. This allows for the attachment of bioactive molecules, such as growth factors or cell adhesion peptides, to guide cellular behavior and enhance tissue integration. The ability to tailor both the bulk properties and the surface chemistry of polyphosphazene scaffolds through the use of functionalized amino acid building blocks like this compound is a key advantage in the design of advanced biomaterials for tissue engineering.

Polyphosphazene FunctionalizationRole of this compound DerivativeResulting Property/ApplicationSupporting Evidence
Bulk ModificationIncorporation as a side group to introduce biodegradable ester linkages and reactive allyl groups.Tunable degradation rates and potential for crosslinking to form hydrogels.Degradation studies show hydrolysis of amino acid ester side groups. rsc.org
Scaffold FabricationUsed as a component in photo-polymerizable systems via thiol-ene reactions.Creation of porous, non-cytotoxic scaffolds that support cell growth and proliferation. researchgate.netPreliminary cell studies demonstrate biocompatibility. researchgate.net
Surface FunctionalizationThe allyl group provides a handle for the covalent attachment of bioactive molecules.Enhanced cell adhesion, differentiation, and tissue integration.Surface modification is a key strategy in modern materials science.
Table 2: Integration of this compound Derivatives into Polyphosphazene Systems for Tissue Engineering.

The allyl group of this compound is a versatile functional handle for the synthesis of functional thioethers through thiol-ene "click" chemistry. This reaction is characterized by its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups, making it a powerful tool in materials synthesis. The radical-mediated addition of a thiol across the double bond of the allyl group proceeds readily under mild conditions, often initiated by UV light or a thermal initiator, to yield a stable thioether linkage.

This methodology has been successfully applied to synthesize thioether-functionalized N-substituted glycine N-thiocarboxyanhydrides (NNTAs) from N-allylglycine N-thiocarboxyanhydride (NAG-NTA). These functionalized monomers can then be polymerized to create well-defined thiopolypeptoids with predictable molecular weights and low dispersities. The resulting polymers, which can be designed to be oxidation-responsive, have potential applications in bionics and biomedicine due to their excellent biocompatibility. For example, block copolymers of poly(ethylene glycol) and these thiopolypeptoids can self-assemble into micelles in water, and their size and morphology can be tuned by treatment with an oxidizing agent like hydrogen peroxide.

The synthesis of allylic thioethers is of significant interest as this motif is present in numerous bioactive natural products and pharmaceutical agents. The carbon-sulfur bond can enhance the biological activity of a molecule. Research has demonstrated streamlined methods for the synthesis of allylic thioethers, highlighting the importance of this functional group in medicinal chemistry. The thiol-ene reaction with allyl glycine derivatives provides a straightforward and efficient route to access a diverse library of functionalized thioether compounds.

Starting MaterialReaction TypeKey ReagentsProductSignificance
This compoundThiol-ene reactionVarious thiols, photoinitiator (e.g., DMPA)Boc-protected amino acid with a thioether side chainProvides a library of modified amino acids for peptide synthesis.
N-allylglycine N-thiocarboxyanhydride (NAG-NTA)Thiol-ene photoadditionThiol-functionalized moleculesThioether-functionalized NNTAsEnables the synthesis of functional and responsive thiopolypeptoids.
Table 3: Synthesis of Functional Thioethers from Allyl Glycine Derivatives.

Precursors for Advanced Chemical Intermediates (e.g., N-Boc-Ketimines)

This compound can serve as a precursor for the synthesis of advanced chemical intermediates, such as N-Boc-ketimines, which are valuable building blocks in organic synthesis, particularly for the stereoselective synthesis of chiral amines. While the direct conversion of this compound to a ketimine is not extensively documented, a plausible synthetic route can be envisioned through the chemical manipulation of the allyl group.

A key transformation to access the necessary functionality for ketimine formation is the oxidative cleavage of the allyl double bond. Ozonolysis is a powerful and reliable method for this purpose. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine), would yield the corresponding N-Boc-protected amino aldehyde.

This aldehyde intermediate is then primed for conversion to an N-Boc-ketimine. The synthesis of N-Boc-protected ketimines can be achieved through a dehydrative condensation reaction between the aldehyde and a suitable amine or amide, although this can sometimes lead to mixtures of E/Z isomers. More controlled methods for the synthesis of N-Boc-protected ketimines have been developed to address this challenge.

The resulting N-Boc-ketimines are versatile intermediates. For example, they can undergo asymmetric Mannich reactions with various nucleophiles, catalyzed by chiral amines, to produce chiral β-amino aldehydes, which are precursors to a wide range of biologically active molecules. The ability to generate these valuable intermediates from a readily available starting material like this compound underscores its utility as a versatile building block in synthetic organic chemistry.

Mechanistic Investigations and Computational Studies Pertaining to Boc N Allyl Glycine Chemistry

Elucidation of Reaction Mechanisms

The transformations involving Boc-N-(Allyl)-Glycine are often facilitated by organometallic catalysts or proceed through intricate rearrangement pathways. A thorough understanding of these mechanisms is essential for optimizing reaction conditions and achieving desired chemical outcomes.

Mechanistic Insights into Organometallic Catalysis (e.g., Palladium, Indium) in Allylglycine Synthesis and Transformations

Palladium Catalysis:

Palladium-catalyzed reactions, particularly allylic alkylations, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of this compound synthesis, the Tsuji-Trost reaction provides a foundational mechanistic framework. wikipedia.org The catalytic cycle typically begins with the coordination of a Pd(0) complex to the double bond of an allylic substrate. This is followed by oxidative addition, where the leaving group is displaced, forming a η³-allylpalladium(II) complex. The nitrogen atom of a Boc-glycine derivative can then act as a nucleophile, attacking the allylic moiety of the complex. This nucleophilic attack, which can be either internal or external, leads to the formation of the desired N-allylated product and regenerates the Pd(0) catalyst. wikipedia.orgccspublishing.org.cn

The chemoselectivity of these reactions, particularly whether N- or O-allylation occurs with unprotected amino acids, can be controlled by the choice of base and solvent. ccspublishing.org.cn For glycine (B1666218) derivatives that are pre-functionalized, such as with a Schiff base, dual catalytic systems involving palladium and another metal like copper have been shown to effectively promote stereoselective allylic alkylation. sciengine.comnih.gov In these systems, the second metal can act as a Lewis acid to activate the nucleophile.

A plausible mechanism for the palladium-catalyzed chemoselective allylation of amino acids involves the initial oxidative addition of an allylic carbonate to Pd(0) to form a Pd-π-allyl intermediate. ccspublishing.org.cn Subsequent nucleophilic attack by the amino acid, either at the nitrogen or oxygen, yields the corresponding allylated product. ccspublishing.org.cn

Indium Catalysis:

Indium-mediated reactions have emerged as a valuable method for allylation, often proceeding under mild and aqueous conditions. While direct mechanistic studies on the indium-mediated N-allylation of Boc-glycine are not extensively detailed, insights can be drawn from related systems. For instance, in the indium-mediated allylation of isatins, N-Boc-glycine has been used as an additive. nih.gov Mechanistic investigations in these cases suggest a dual role for the amino acid additive: it can accelerate the formation of the active allylindium reagent from allyl bromide and indium(0), and it can enhance the nucleophilicity of the organoindium species, possibly by breaking down aggregates and coordinating to the metal. nih.gov

Understanding Rearrangement Pathways and Stereochemical Control

sciengine.comnih.gov-Sigmatropic rearrangements are a key class of pericyclic reactions that can be utilized to form new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. In the context of glycine derivatives, the rearrangement of allylic ammonium (B1175870) ylides provides a powerful method for the synthesis of α-allylglycines.

The general mechanism for a sciengine.comnih.gov-sigmatropic rearrangement involves a concerted, five-membered cyclic transition state. wikipedia.org For nitrogen ylides, this is often referred to as a Sommelet-Hauser or aza-Wittig rearrangement. wikipedia.org The stereochemical outcome of these rearrangements is often predictable based on the geometry of the transition state. Generally, an E-alkene precursor favors the formation of the anti product, while a Z-alkene leads to the syn product. wikipedia.org

High levels of diastereoselectivity have been achieved in the sciengine.comnih.gov-sigmatropic rearrangement of glycine-derived allyl ammonium ylides through the use of chiral auxiliaries. For example, camphor (B46023) sultams have been employed to achieve high diastereofacial control. Computational studies on related systems, such as the sciengine.comnih.gov-sigmatropic rearrangement of allylic selenoxides, have utilized density-functional theory (DFT) to model the endo and exo transition states, providing a theoretical basis for the observed stereoselectivities. mdpi.com These studies indicate that the relative energies of the transition states are key to determining the enantioselectivity of the rearrangement. mdpi.com

Stereochemical Aspects and Chiral Induction Mechanisms in Reactions Involving this compound

Achieving high levels of stereocontrol is a central goal in the synthesis of chiral molecules like this compound derivatives. The stereochemistry of these reactions can be influenced by various factors, including the use of chiral ligands, auxiliaries, or catalysts.

In palladium-catalyzed asymmetric allylic alkylations, the stereochemical outcome is often dictated by the chiral ligand coordinated to the palladium center. These ligands create a chiral environment around the metal, influencing the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The development of novel chiral diphosphine ligands has enabled highly stereocontrolled Pd-catalyzed N-allylation of amino acid esters, proceeding in a catalyst-controlled manner. d-nb.info

Dual catalytic systems, for example, combining a palladium catalyst with a chiral phase-transfer catalyst, have also been successfully employed for the asymmetric allylation of glycine imino esters. nih.gov In such systems, the chiral phase-transfer catalyst is responsible for creating a chiral ion pair with the enolate of the glycine derivative, thereby directing the stereochemical course of the alkylation.

The diastereoselectivity in sciengine.comnih.gov-sigmatropic rearrangements is often substrate-controlled, relying on the inherent chirality of the starting material or a covalently attached chiral auxiliary to direct the formation of one diastereomer over the other. The predictable nature of the cyclic transition state allows for rational design of substrates to achieve high levels of stereochemical induction.

Theoretical Calculations and Molecular Modeling of Reaction Pathways and Conformations of this compound Derivatives

Computational chemistry provides a powerful lens through which to examine the intricacies of reaction mechanisms and molecular conformations that are often difficult to probe experimentally. While specific computational studies focusing exclusively on this compound are limited, valuable insights can be extrapolated from theoretical investigations of related systems.

Density functional theory (DFT) is a commonly employed method to investigate reaction mechanisms, including the structures and energies of reactants, transition states, and products. For instance, DFT calculations have been used to elucidate the two-step mechanism of 2-thiohydantoin (B1682308) formation from the reaction of allyl isothiocyanate with amino acids, including glycine. rsc.org These studies help in understanding the kinetics and thermodynamics of the reaction steps.

Molecular modeling has also been applied to understand the conformational preferences of amino acids and their derivatives. The relative stabilities of different conformers of molecules like allyl amine have been estimated using high-level ab initio methods, which highlight the importance of considering electron correlation and zero-point vibrational energy corrections for accurate predictions. nih.gov Such studies are crucial as the conformational preferences of the reactants can significantly influence the stereochemical outcome of a reaction.

In the context of sigmatropic rearrangements, computational approaches have been used to trap and characterize transition states. For example, the extended hydrostatic compression force field (X-HCFF) approach has been computationally applied to the sciengine.comnih.gov-sigmatropic rearrangement of an allylic sulfoxide, demonstrating that the five-membered cyclic transition state can become a minimum on the potential energy surface under high pressure. nih.govresearchgate.net This provides a theoretical framework for potentially isolating and studying these fleeting intermediates.

Analytical Methodologies for Research on Boc N Allyl Glycine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Boc-N-(Allyl)-Glycine and its derivatives, providing detailed information about the molecular structure, functional groups, and purity of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation, Purity Assessment, and Diastereomer Analysis (e.g., ¹H NMR, ¹³C NMR, Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are routinely used to verify the presence of key structural motifs.

Structural Confirmation: For instance, in the analysis of a closely related derivative, N-(Boc)-Allylglycine methyl ester, ¹H NMR spectroscopy confirms the presence of all expected protons. orgsyn.org The spectrum shows a characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) protecting group, signals for the allyl group's vinyl protons, and resonances for the backbone protons and the methyl ester group. orgsyn.org Similarly, ¹³C NMR spectroscopy provides evidence for each carbon atom in the molecule, including the carbonyl carbons of the Boc group and the ester, the carbons of the allyl group, and the aliphatic carbons of the glycine (B1666218) backbone. orgsyn.org

Purity Assessment: Quantitative ¹H NMR (qNMR) can be employed to determine the purity of synthesized compounds with high precision. In one instance, the purity of N-(Boc)allylglycine methyl ester was determined to be 98.1% through a qNMR assay that used dimethyl fumarate as an internal standard. orgsyn.org

Diastereomer Analysis: NMR is also critical for assessing diastereomeric ratios. For derivatives of this compound, ¹H NMR spectroscopy can be used to distinguish between diastereomers. The analysis of diastereomeric amides synthesized from the compound demonstrated that the different stereoisomers give rise to distinct signals, allowing for the determination of diastereomeric ratios greater than 99:1. orgsyn.org

Below are representative NMR data for N-(Boc)-Allylglycine methyl ester. orgsyn.org

¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
1.40 s 9H (CH₃)₃C- (Boc group)
2.41-2.53 m 2H -CH₂-CH=CH₂
3.70 s 3H -OCH₃ (Methyl ester)
4.32-4.38 m 1H N-CH-C=O
5.04 br s 1H N-H
5.08 s 1H -CH=CH₂ (terminal)
5.10-5.12 m 1H -CH=CH₂ (terminal)

¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
28.37 (CH₃)₃C- (Boc group)
36.86 -CH₂-CH=CH₂
52.29 -OCH₃ (Methyl ester)
53.0 N-CH-C=O
79.94 (CH₃)₃C- (Boc group)
119.12 -CH=CH₂
132.42 -CH=CH₂
155.27 N-C=O (Boc carbamate)

Mass Spectrometry (MS) Applications in Compound Identification and Purity Analysis (e.g., GC-MS, MALDI-ToF MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and its derivatives, further confirming their identity and assessing purity.

Compound Identification: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For N-(Boc)-Allylglycine methyl ester, the calculated mass for the protonated molecule [M+H]⁺ is 230.1314, with an experimental value found to be 230.13867, confirming the compound's identity. orgsyn.org

Purity and Fragmentation Analysis: Techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are valuable for analyzing the compound in complex mixtures. For this compound, a characteristic fragmentation pattern involves the cleavage of the Boc group. A multiple reaction monitoring (MRM) transition can be established, for example, from m/z 216 to m/z 172, to selectively detect the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives. orgsyn.orgrsc.org The IR spectrum provides valuable information by showing absorption bands corresponding to the vibrations of specific chemical bonds.

Key functional groups and their expected IR absorption bands include:

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponds to the N-H bond of the Boc-carbamate group. orgsyn.org

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ are due to the stretching of C-H bonds in the alkyl and allyl groups. orgsyn.org

C=O Stretch: Two distinct carbonyl stretching bands are typically observed. The urethane carbonyl of the Boc group absorbs around 1715 cm⁻¹, while the ester or carboxylic acid carbonyl appears around 1745 cm⁻¹. orgsyn.org

C=C Stretch: The stretching of the carbon-carbon double bond in the allyl group usually appears in the 1640-1680 cm⁻¹ region.

Representative IR Data for N-(Boc)-Allylglycine methyl ester (film) orgsyn.org

Wavenumber (cm⁻¹) Functional Group Assignment
3359.0 N-H Stretch
2978.3 C-H Stretch (Aliphatic)
1745.9 C=O Stretch (Ester)
1715.7 C=O Stretch (Boc carbamate)
1505.7 N-H Bend

Chromatographic Techniques for Synthesis and Analysis

Chromatographic methods are fundamental for both monitoring the progress of synthetic reactions leading to this compound and for the purification of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. rsc.orgorgsyn.org By spotting the reaction mixture on a TLC plate at different time points, the consumption of starting materials and the formation of the product can be visualized. orgsyn.orgorgsyn.org

In the synthesis of this compound derivatives, TLC is used to determine when the reaction is complete. orgsyn.orgrsc.org For example, during the synthesis of N-(Boc)-Allylglycine methyl ester, the reaction is monitored by TLC using a 2:1 hexanes/ethyl acetate eluent. The consumption of the starting material (R_f_ = 0.7) can be observed under UV light. orgsyn.orgorgsyn.org The product and other intermediates can be visualized using UV light or by staining with a potassium permanganate (KMnO₄) solution. orgsyn.orgrsc.orgorgsyn.org The choice of eluent system is critical for achieving good separation of spots on the TLC plate. For instance, a 9:1 hexanes/ethyl acetate system has been used to differentiate the product (olefin 3, R_f_ = 0.29) from starting materials. orgsyn.org

Preparative Chromatography (e.g., Column Chromatography) for Purification of Synthetic Products

Following the completion of a synthesis, preparative chromatography is essential for isolating and purifying the desired product from byproducts and unreacted starting materials. orgsyn.orgrsc.org

Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound and its derivatives. orgsyn.orgrsc.org The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column to separate the components based on their different affinities for the silica gel stationary phase. orgsyn.org For example, N-(Boc)-Allylglycine methyl ester is purified on a silica gel column. orgsyn.orgorgsyn.org The crude residue is first absorbed onto silica gel and then subjected to chromatography using an appropriate eluent system, such as a gradient of diethyl ether in hexanes, to isolate the pure product. orgsyn.orgorgsyn.org

Flash Chromatography: This is an enhanced version of column chromatography that uses pressure to speed up the separation process. It was utilized for the purification of 2-(Allyl(tert-butoxycarbonyl)amino)acetic acid, where the crude product was purified using diethyl ether as the eluent. rsc.org

Advanced Chromatographic Methods for Stereochemical Purity Determination (e.g., Chiral HPLC, Supercritical Fluid Chromatography (SFC))

While this compound itself is not a chiral molecule, its derivatives, particularly upon incorporation into larger, asymmetric structures, may be chiral. Determining the enantiomeric purity of such derivatives is critical, as different enantiomers can exhibit varied biological activities and toxicological profiles. rsc.org High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. The primary method involves the use of a chiral stationary phase (CSP), which creates a chiral environment where enantiomers can interact differently, leading to their separation. eijppr.com The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. eijppr.com The stability of these complexes differs for each enantiomer, resulting in different retention times.

For N-Boc protected amino acid derivatives, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are widely used and show broad applicability for a diverse range of compounds. eijppr.com They often consist of cellulose or amylose derivatives coated or immobilized on a silica support. eijppr.com The chiral recognition mechanism, while not fully elucidated, is believed to involve interactions within the chiral grooves of the polysaccharide structure. eijppr.com

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin are used as chiral selectors in these CSPs. semanticscholar.org They are known for their multimodal capability, allowing for separations in reversed-phase, normal-phase, and polar organic modes. Their ionic character makes them particularly suitable for resolving amino acids and their derivatives. The separation mechanism involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. eijppr.comnih.gov

The choice of mobile phase significantly impacts the separation efficiency. It often consists of a mixture of an organic modifier (like methanol, ethanol, or acetonitrile) and a buffer. rsc.orgnih.gov Optimizing parameters such as the type and concentration of the organic modifier, buffer pH, and column temperature is essential for achieving baseline resolution. rsc.orgnih.gov

Table 1: Common Chiral Stationary Phases for N-Boc Amino Acid Derivative Analysis

CSP TypeChiral Selector ExampleTypical Mobile Phase SystemSeparation Principle
Polysaccharide-based Amylose or Cellulose derivatives (e.g., CHIRALPAK® IA, IC) rsc.orgNormal-Phase (e.g., Hexane/Ethanol) or Reversed-Phase (e.g., Acetonitrile/Water) eijppr.comFormation of inclusion complexes, hydrogen bonding, π-π interactions within the polymer's helical structure. eijppr.com
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec® CHIROBIOTIC™ T) Reversed-Phase (e.g., Methanol/Water/Formic Acid) or Polar Organic Mode Ionic interactions, hydrogen bonding, and hydrophobic interactions within the macrocyclic cavity. eijppr.comnih.gov
Pirkle-type (Brush-type) 3,5-Dinitrobenzoyl phenylglycine eijppr.comNormal-Phase (e.g., Hexane/Isopropanol) eijppr.comπ-π interactions, hydrogen bonding, dipole-dipole interactions. eijppr.com

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often considered a "green" chromatography technique. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. researchgate.netnih.gov This mobile phase is often modified with a small amount of a polar organic solvent (co-solvent) like methanol or ethanol to enhance analyte solubility and interaction with the stationary phase. researchgate.netnih.gov

Key advantages of SFC over HPLC for chiral analysis include:

Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of resolution. researchgate.netnih.gov

Reduced Solvent Consumption: Using CO2 as the main mobile phase drastically reduces the consumption of organic solvents, making it more environmentally friendly and cost-effective. researchgate.netnih.gov

Unique Selectivity: SFC can sometimes provide different elution orders or better resolutions compared to HPLC for the same CSP.

SFC is compatible with the same types of chiral stationary phases used in HPLC, including polysaccharide and macrocyclic antibiotic-based columns. The integration of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective tool for the analysis of complex mixtures. nih.govnih.gov

Table 2: Comparison of Typical Parameters for Chiral HPLC and Chiral SFC

ParameterChiral HPLCChiral SFC
Primary Mobile Phase Liquid (e.g., Hexane, Water/Acetonitrile)Supercritical CO2 nih.gov
Organic Modifier Major component in mobile phaseMinor component (co-solvent, e.g., 5-40% Methanol) researchgate.net
Typical Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/min
Analysis Time Longer (10-30 min)Shorter (2-10 min) researchgate.net
Solvent Waste HighLow researchgate.net
Operating Pressure 50-400 bar100-400 bar

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

When this compound is used as a monomer to create polymers, such as poly(N-allyl glycine) or other polypeptoids, Size Exclusion Chromatography (SEC) is the primary technique for characterizing the resulting macromolecules. rsc.org SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. nih.gov

In an SEC system, a polymer solution is passed through a column packed with porous gel beads. nih.gov Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying extents, resulting in a longer path and later elution. nih.gov This process effectively sorts the polymer chains by size.

SEC is used to determine key properties of the polymer sample:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn). This value indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. rsc.org

The successful synthesis of well-defined polymers is often confirmed by a narrow PDI, typically between 1.1 and 1.4 for controlled polymerization methods. rsc.org SEC systems are commonly equipped with multiple detectors, such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, to obtain absolute molecular weight values without relying on column calibration with standards. rsc.org However, it is important to critically evaluate SEC results, as factors like polymer topology or interactions between the polymer and the column material can sometimes lead to misleading interpretations of the chromatograms. nih.govrsc.org

Table 3: Hypothetical SEC Analysis Results for Poly(N-allyl glycine) Batches

Sample IDElution Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Đ = Mw/Mn)
P(NAG)-0115.28,5009,4351.11
P(NAG)-0214.115,20017,3281.14
P(NAG)-0312.828,70033,5791.17

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-N-(Allyl)-Glycine, and how can purity be validated?

  • Methodology : this compound is typically synthesized via nucleophilic substitution. A standard protocol involves reacting N-Boc-glycine with allyl bromide in methanol under reflux, using potassium carbonate as a base and potassium iodide as a catalyst. Post-reaction, the product is extracted with ethyl ether, washed with aqueous HCl, and purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >98% purity .
  • Validation : Confirm purity and structure using 1H^1H-NMR (e.g., allyl protons at δ 5.8–5.2 ppm, tert-butyl group at δ 1.4 ppm), 13C^{13}C-NMR, and HRMS (calculated for C10H17NO4C_{10}H_{17}NO_4: [M+H]+^+ 216.1235) .

Q. How is this compound utilized as a building block in peptide synthesis?

  • Application : The allyl ester group acts as a temporary protecting group for carboxylic acids, enabling orthogonal deprotection under mild conditions (e.g., Pd0^0-catalyzed allyl transfer). This facilitates sequential peptide elongation in solid-phase synthesis .
  • Experimental Tip : Monitor deprotection via TLC (Rf shift) or 1H^1H-NMR (disappearance of allyl signals at δ 5.8–5.2 ppm) .

Advanced Research Questions

Q. How can stereoselective modifications of this compound be achieved via transition-metal catalysis?

  • Methodology : Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) enables stereoselective introduction of nucleophiles (e.g., malonates) to the allyl group. Use chiral ligands (e.g., (R)-BINAP) to induce enantioselectivity. For example, chelated zinc enolates of this compound undergo Claisen rearrangement to yield α-allyl amino acids with >90% chirality transfer .
  • Data Analysis : Validate stereochemistry via 1H^1H-NMR coupling constants (e.g., vicinal JJ-values for trans/cis isomers) and circular dichroism (CD) spectroscopy .

Q. What experimental strategies resolve contradictions in enzyme inhibition studies involving this compound derivatives?

  • Case Study : Derivatives like allyl glycine inhibit glutamic acid decarboxylase (GAD), but reported IC50_{50} values vary due to assay conditions.

  • Troubleshooting :
  • Control pyridoxal phosphate (PLP) levels, as 4-deoxypyridoxine-induced GAD inhibition is PLP-reversible, while allyl glycine inhibition is not .
  • Standardize pre-incubation times (30–60 min) to account for delayed inhibition kinetics .
  • Statistical Approach : Use ANOVA to compare inhibition across multiple trials, adjusting for covariates like PLP concentration .

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

  • DFT Applications : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The allyl group’s π-system (HOMO at −6.2 eV) participates in radical addition. Compare with experimental ESR data to validate spin density distributions .
  • Software Tools : Gaussian 09 (B3LYP/6-31G(d) level) for geometry optimization and energy profiles .

Experimental Design Challenges

Q. What are critical considerations for optimizing this compound synthesis to minimize side reactions?

  • Risk Mitigation :

  • Avoid excess allyl bromide, which can lead to dialkylation. Monitor reaction progress via TLC (15% ethyl acetate/hexane).
  • Use anhydrous conditions to prevent hydrolysis of the Boc group .
    • Scalability : For multigram synthesis, replace column chromatography with recrystallization (solvent: ethyl acetate/hexane 1:4) .

Q. How to differentiate this compound from structurally similar compounds in complex mixtures?

  • Analytical Strategy :

  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM transitions (e.g., m/z 216 → 172 for Boc cleavage) .
  • IR Spectroscopy : Identify allyl C=C stretch at 1640 cm1^{-1} and Boc carbonyl at 1695 cm1^{-1} .

Data Interpretation Guidelines

  • Contradictory NMR Signals : If allyl proton splitting patterns deviate from expected first-order coupling, consider dynamic effects (e.g., restricted rotation) and acquire 2D 1H^1H-13C^{13}C-HSQC for unambiguous assignment .
  • Unexpected HRMS Peaks : Isotopic patterns (e.g., 37Cl^{37}Cl in hydrochloride salts) must align with theoretical distributions. Use software (e.g., Xcalibur) to simulate and match isotopic clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.